4-Bromopent-2-enoic acid
Description
4-Bromopent-2-enoic acid (C₅H₇BrO₂) is an α,β-unsaturated carboxylic acid characterized by a bromine atom at the C4 position and a conjugated double bond between C2 and C2. Its structure (CH₂CH=CHCH(Br)COOH) enables diverse reactivity, including nucleophilic additions, cyclizations, and participation in Michael reactions.
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(E)-4-bromopent-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h2-4H,1H3,(H,7,8)/b3-2+ |
InChI Key |
KDNCGADQPWREDS-NSCUHMNNSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)Br |
Canonical SMILES |
CC(C=CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromopent-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of pent-2-enoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromopent-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The double bond in the pentenoic acid structure can participate in addition reactions with electrophiles, such as hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Addition: Hydrogen halides (HX) in the presence of a solvent like dichloromethane
Comparison with Similar Compounds
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
Structure: Contains a conjugated enone system (C=C and ketone at C4) and a 4-bromophenyl group. Key Differences:
- Electronic Effects : The phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the β-carbon, making it a potent Michael acceptor .
- Reactivity: Forms heterocycles like pyridines (e.g., compound 4 via malononitrile addition ) and thiadiazoles (e.g., compound 13 via aza-Michael addition ).
- Physical Properties: Higher molecular weight (e.g., compound 14: MW 423, m.p. 206°C ) compared to 4-bromopent-2-enoic acid due to aromatic substitution.
(R)-2-Amino-4-bromopent-4-enoic Acid (CAS 264903-49-3)
Structure: Features an amino group at C2 and bromine at C4 on a pentenoic acid backbone. Key Differences:
- Functional Groups: The amino group enables peptide coupling and zwitterionic behavior, altering solubility and reactivity .
- Physical Properties: Lower molecular weight (MW 194.03) and distinct melting point compared to this compound .
4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic Acid (CAS 175205-16-0)
Structure : Combines an aromatic bromophenyl group, oxo group, and α,β-unsaturation.
Key Differences :
- Aromatic vs. Aliphatic Bromine: The bromophenyl group increases steric bulk and stabilizes intermediates via resonance, contrasting with the aliphatic bromine in this compound .
- Applications : Serves as a pharmaceutical intermediate; analyzed via HPLC, NMR, and LCMS for purity .
Structural and Reactivity Analysis
Physical and Spectral Properties Comparison
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